molecular formula C14H14FN3O3S B5022902 5-(dimethylsulfamoyl)-2-fluoro-N-pyridin-3-ylbenzamide

5-(dimethylsulfamoyl)-2-fluoro-N-pyridin-3-ylbenzamide

Cat. No.: B5022902
M. Wt: 323.34 g/mol
InChI Key: CWGBMYZEVFYXAV-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-2-fluoro-N-pyridin-3-ylbenzamide is a complex organic compound with a unique structure that combines a benzamide core with a dimethylsulfamoyl group, a fluorine atom, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-2-fluoro-N-pyridin-3-ylbenzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzamide core, followed by the introduction of the dimethylsulfamoyl group, the fluorine atom, and the pyridinyl group through a series of reactions. These reactions often require specific catalysts and conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, reagents, and catalysts is crucial to minimize waste and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylsulfamoyl)-2-fluoro-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-(dimethylsulfamoyl)-2-fluoro-N-pyridin-3-ylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-2-fluoro-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(dimethylsulfamoyl)-2-fluoro-benzoic acid
  • 5-(dimethylsulfamoyl)-2-fluoro-N-phenylbenzamide
  • 5-(dimethylsulfamoyl)-2-fluoro-N-methylbenzamide

Uniqueness

5-(dimethylsulfamoyl)-2-fluoro-N-pyridin-3-ylbenzamide is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluoro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3S/c1-18(2)22(20,21)11-5-6-13(15)12(8-11)14(19)17-10-4-3-7-16-9-10/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGBMYZEVFYXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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